molecular formula C22H18ClN3O2 B1438970 (9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 916420-25-2

(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No. B1438970
CAS RN: 916420-25-2
M. Wt: 391.8 g/mol
InChI Key: LKMQJBUAKFFRHD-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” is a chemical compound with the molecular formula C22H18ClN3O2 . It is related to the fluorene group of compounds, which are aromatic hydrocarbons .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a pyrido[4,3-D]pyrimidine ring, and a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

  • Antiviral Activity : A study by Weber et al. (2002) explored the antiviral activity of a related compound, BAY 41-4109, against human hepatitis B virus (HBV) in a transgenic mouse model. This compound showed promising results in reducing viral DNA levels in the liver and plasma, indicating a potential application in antiviral therapies (Weber et al., 2002).

  • Anticonvulsant Activity : Kelley et al. (1995) synthesized analogues of a related compound and evaluated their anticonvulsant activity. Although the specific analogues showed less activity against seizures induced by maximal electroshock in rats, the study contributes to understanding the structure-activity relationship in the development of anticonvulsant drugs (Kelley et al., 1995).

  • BET Bromodomain Inhibition : Zhao et al. (2017) reported the design and synthesis of compounds containing the 9H-pyrimido[4,5-b]indole core, targeting BET proteins for the inhibition of cell growth in leukemia cell lines. Such studies underscore the role of pyrimidine derivatives in targeting epigenetic regulators for cancer therapy (Zhao et al., 2017).

  • Antihypertensive Activity : Alam et al. (2010) investigated a series of pyrimidine derivatives for their antihypertensive effects. The synthesized compounds showed significant activity, comparable to the standard drug nifedipine, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Alam et al., 2010).

  • Antimalarial Activity : Research by Krungkrai et al. (1992) on orotate analogs, which inhibit enzymes of the pyrimidine biosynthetic pathway, demonstrated significant antimalarial activity. This indicates the potential of pyrimidine analogs in developing new antimalarial therapies (Krungkrai et al., 1992).

Safety And Hazards

The safety and hazards associated with this compound are not documented in the available literature . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The potential applications and future directions for this compound are not specified in the available literature . Its utility would depend on its physical and chemical properties, as well as its interactions with other compounds and biological systems.

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c23-21-18-11-26(10-9-20(18)24-13-25-21)22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,19H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMQJBUAKFFRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN=C2Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653340
Record name (9H-Fluoren-9-yl)methyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

CAS RN

916420-25-2
Record name 9H-Fluoren-9-ylmethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
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(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

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